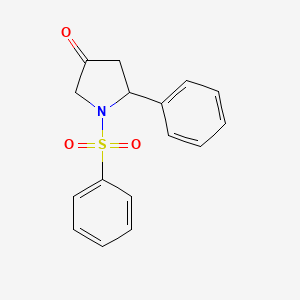

5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one

CAS No.:

Cat. No.: VC15863398

Molecular Formula: C16H15NO3S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO3S |

|---|---|

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-5-phenylpyrrolidin-3-one |

| Standard InChI | InChI=1S/C16H15NO3S/c18-14-11-16(13-7-3-1-4-8-13)17(12-14)21(19,20)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |

| Standard InChI Key | JVGXKEIIAQILKM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(CC1=O)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

The core structure of 5-phenyl-1-(phenylsulfonyl)pyrrolidin-3-one consists of a pyrrolidin-3-one scaffold, where the lactam oxygen at position 3 and the sulfonyl group at position 1 create distinct electronic environments. The phenyl groups at positions 1 and 5 introduce steric bulk and aromatic π-system interactions, which influence both chemical reactivity and biological target engagement .

Table 1: Key Physicochemical Properties

The sulfonyl group’s electron-withdrawing nature enhances the lactam’s electrophilicity, making it reactive toward nucleophiles at the carbonyl carbon . X-ray crystallography of analogous compounds reveals that the phenylsulfonyl group adopts a pseudo-axial conformation to minimize steric clashes with the adjacent substituents.

Synthesis and Manufacturing

Synthetic Routes

Chemical Reactivity and Functionalization

The compound undergoes three primary reaction types:

Nucleophilic Attack at the Lactam Carbonyl

The electron-deficient carbonyl carbon reacts with amines, alcohols, and Grignard reagents. For instance, treatment with propylamine yields -alkylated derivatives, while LiAlH reduces the lactam to a pyrrolidine .

Sulfonyl Group Modifications

The phenylsulfonyl moiety participates in nucleophilic aromatic substitution (NAS) under harsh conditions. Fluorination at the para-position using KF/18-crown-6 enhances metabolic stability in analogous compounds .

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts the sulfonyl group to sulfonic acid derivatives.

-

Reduction: Catalytic hydrogenation saturates the lactam ring, forming pyrrolidine analogs.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Alkylation | Propylamine, DCM, RT | -Propylpyrrolidinone derivative | 54 |

| Fluorination | KF, 18-crown-6, 100°C | 4-Fluoro-phenylsulfonyl analog | 62 |

| Reduction | LiAlH, THF, 0°C | Pyrrolidine alcohol | 78 |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor to RORγt inverse agonists for autoimmune disease treatment. Structural modifications, such as introducing perfluoroisopropyl groups, improve selectivity over pregnane X receptor (PXR) and liver X receptors (LXRs) .

Material Science

Sulfone-functionalized pyrrolidinones enhance polymer thermal stability. Blending with polyimide matrices increases glass transition temperatures () by 20–30°C, as observed in analogous systems .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Key Analogous Compounds

The target compound’s dual sulfonyl groups may offer superior metabolic stability compared to PF-543’s methylphenoxy chain, though this requires experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume